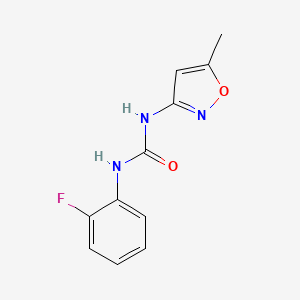
N-(2-Fluorophenyl)-N'-(5-methyl-1,2-oxazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and an oxazolyl group linked by a urea moiety, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired urea derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalysts and purification techniques .
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, while the oxazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-3-(5-ethyl-1,2-oxazol-3-yl)urea: The presence of an ethyl group instead of a methyl group on the oxazole ring can influence the compound’s steric and electronic properties.
1-(2-Fluorophenyl)-3-(5-methyl-1,2-thiazol-3-yl)urea:
Eigenschaften
CAS-Nummer |
55808-49-6 |
|---|---|
Molekularformel |
C11H10FN3O2 |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H10FN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
SDFPRGSJIXNTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)

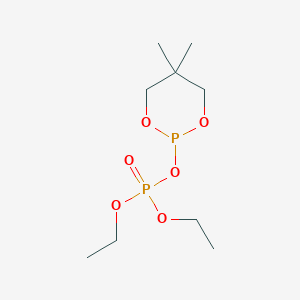
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
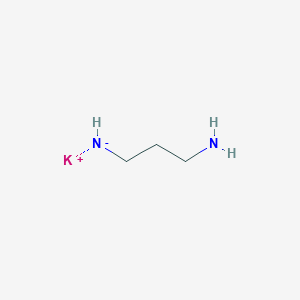
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
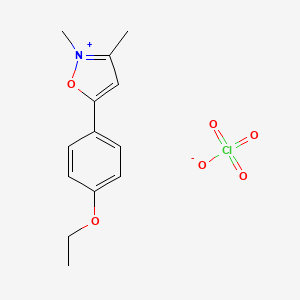

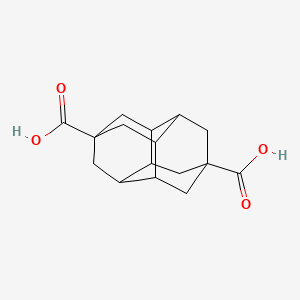


![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
